WY-135

ALK inhibitor ROS1 inhibitor Enzymatic assay

WY-135 is a novel 2,4-diarylaminopyrimidine dual inhibitor of ALK and ROS1. It potently inhibits the G1202R solvent-front mutant (IC50=8.7 nM), overcoming common TKI resistance. With a distinct scaffold from crizotinib and ceritinib, it is an essential, non-interchangeable tool for oncology research. Ideal for validating ALK dependency in resistant models and benchmarking new inhibitors. Inquire for competitive bulk pricing.

Molecular Formula C28H34ClN9O3S
Molecular Weight 612.1 g/mol
CAS No. 2163060-83-9
Cat. No. B3028517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWY-135
CAS2163060-83-9
Molecular FormulaC28H34ClN9O3S
Molecular Weight612.1 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4C=C(N=N4)CN5CCN(CC5)C)OC
InChIInChI=1S/C28H34ClN9O3S/c1-19(2)42(39,40)26-8-6-5-7-24(26)31-27-22(29)16-30-28(33-27)32-23-10-9-21(15-25(23)41-4)38-18-20(34-35-38)17-37-13-11-36(3)12-14-37/h5-10,15-16,18-19H,11-14,17H2,1-4H3,(H2,30,31,32,33)
InChIKeyMYBIYOGYGXIDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WY-135 (CAS 2163060-83-9): A Potent ALK/ROS1 Dual Inhibitor for Anaplastic Lymphoma Kinase Research


WY-135 is a novel, potent, small-molecule dual inhibitor of anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1). Chemically identified as 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (C28H34ClN9O3S, MW 612.15) . As a 2,4-diarylaminopyrimidine (DAAP) analog, WY-135 exhibits potent sub-nanomolar inhibitory activity against both ALK and ROS1 kinases, positioning it as a highly relevant tool compound for studying ALK/ROS1-driven signaling pathways in oncology research [1].

Why ALK/ROS1 Inhibitors Cannot Be Interchangeably Substituted for WY-135 in Research


Despite the clinical and preclinical availability of multiple ALK/ROS1 inhibitors (e.g., crizotinib, ceritinib, lorlatinib, entrectinib), significant structural heterogeneity and divergent resistance mutation profiles preclude their simple interchange as tool compounds. WY-135 possesses a distinct 2,4-diarylaminopyrimidine scaffold bearing a 1,2,3-triazole moiety, which differentiates it from the aminopyridine scaffold of crizotinib and the distinct macrocyclic structure of lorlatinib [1]. This structural divergence translates into a unique spectrum of inhibitory activity against clinically relevant ALK resistance mutations, a characteristic that is not uniformly shared across the inhibitor class. Consequently, substituting WY-135 with another ALK/ROS1 inhibitor without considering its specific comparative performance—particularly against crizotinib-resistant mutants—will yield non-interchangeable experimental outcomes and potentially flawed mechanistic conclusions.

WY-135 Quantitative Evidence Guide: Comparative Activity, Resistance Profile, and Cellular Potency


WY-135 Demonstrates Superior Enzymatic Inhibitory Activity Relative to Ceritinib and Crizotinib

In vitro enzymatic assays demonstrate that WY-135 exhibits better enzyme inhibitory activity than the clinically approved ALK inhibitors ceritinib and crizotinib. WY-135 potently inhibits ALK and ROS1 kinases at sub-nanomolar concentrations, a potency level that exceeds the comparator compounds under identical assay conditions [1].

ALK inhibitor ROS1 inhibitor Enzymatic assay

WY-135 Exhibits Anti-Proliferative Potency Comparable to Ceritinib in ALK-Positive Cancer Cell Lines

In cellular MTT assays, WY-135 demonstrates anti-proliferative activity that is comparable to ceritinib in two established ALK-positive cancer models: Karpas299 (NPM-ALK positive) and H2228 (EML4-ALK positive) [1].

Cell proliferation Karpas299 H2228 MTT assay

WY-135 Maintains Potent Activity Against Crizotinib-Resistant ALK Mutants Including Gatekeeper L1196M and G1202R

A critical and distinguishing feature of WY-135 is its retention of potent inhibitory activity against ALK mutants that confer resistance to first- and second-generation ALK inhibitors. In particular, WY-135 (compound 34c) demonstrates nanomolar potency against the gatekeeper L1196M mutant (IC50 = 3.1 nM) and the highly recalcitrant G1202R solvent-front mutant (IC50 = 8.7 nM), which is known to confer resistance to all clinically approved ALK inhibitors including crizotinib, ceritinib, alectinib, and brigatinib [1].

Drug resistance ALK mutants G1202R L1196M

WY-135 Induces Dose-Dependent G1 Phase Cell Cycle Arrest and Apoptosis in ALK-Positive Cancer Cells

Mechanistic studies demonstrate that WY-135 treatment induces a dose-dependent arrest of the cell cycle at the G1 phase, which subsequently progresses to programmed cell death (apoptosis) in both Karpas299 and H2228 ALK-positive cancer cell lines [1]. This downstream functional effect is a critical validation of on-target mechanism engagement.

Cell cycle arrest Apoptosis G1 phase

WY-135 Potently Suppresses ALK and Downstream Signaling Protein Expression in Cellular Models

Western blot analysis confirms that WY-135 treatment leads to significant suppression of ALK protein expression and its downstream signaling effectors in both Karpas299 and H2228 cells [1]. This includes the suppression of key oncogenic pathways such as AKT and ERK phosphorylation.

Western blot ALK signaling Downstream effectors

WY-135 Shows Potent Anti-Proliferative Activity in ROS1-Positive HCC78 Cells

Beyond its activity in ALK-driven models, WY-135 demonstrates potent anti-proliferative effects against the ROS1-positive non-small cell lung cancer cell line HCC78, with an IC50 of 40 nM [1]. This confirms its functional dual inhibition profile in a cellular context relevant to ROS1 fusion-driven cancers.

ROS1 HCC78 Cell proliferation

High-Impact Research Application Scenarios for WY-135 (CAS 2163060-83-9)


Probing ALK Inhibitor Resistance Mechanisms Using WY-135

WY-135 is ideally suited for in vitro studies investigating mechanisms of acquired resistance to ALK tyrosine kinase inhibitors. Its potent activity against the G1202R solvent-front mutant (IC50 = 8.7 nM) [1] makes it a critical tool for dissecting signaling pathways that remain active in cells resistant to crizotinib, ceritinib, alectinib, and brigatinib. Researchers can use WY-135 as a positive control or as a chemical probe to validate the dependency of G1202R-mutant cells on ALK signaling, thereby confirming on-target resistance mechanisms.

Comparative Tool Compound Studies in ALK-Positive Cancer Models

Given its well-characterized profile with direct comparator data, WY-135 serves as an excellent reference compound for benchmarking novel ALK/ROS1 inhibitors. Its enzyme inhibitory activity superior to ceritinib [2] and comparable cellular anti-proliferative activity in Karpas299 (IC50 = 21 nM) and H2228 (IC50 = 95 nM) cells [2] provide a robust and reproducible baseline against which the potency and efficacy of new chemical entities can be rigorously evaluated.

Dual ALK/ROS1 Inhibition Studies in ROS1 Fusion-Positive Models

For research focused on ROS1-driven oncogenesis, WY-135 is a potent dual inhibitor with demonstrated activity in ROS1-dependent cells (HCC78 IC50 = 40 nM) [1]. This makes it a valuable reagent for studies requiring simultaneous blockade of both ALK and ROS1 signaling, a strategy that may be relevant for certain tumor types or for investigating compensatory signaling crosstalk between these two kinases.

Validation of On-Target ALK Signaling Suppression in Cellular Assays

WY-135 provides a reliable means to experimentally validate the downstream consequences of ALK inhibition. Its demonstrated ability to induce G1 phase cell cycle arrest, trigger apoptosis, and suppress phosphorylation of key ALK effectors like AKT in Karpas299 and H2228 cells [2] establishes a clear functional fingerprint. Researchers can confidently use WY-135 to generate positive control data for assays measuring cell cycle progression, apoptosis, and ALK pathway activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for WY-135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.